

# Application Note: Comprehensive Analytical Characterization of 5-Bromo-8-methoxyquinazolin-4-amine

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## Compound of Interest

Compound Name: 5-Bromo-8-methoxyquinazolin-4-amine

Cat. No.: B15229605

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## Executive Summary & Scientific Context

**5-Bromo-8-methoxyquinazolin-4-amine** (CAS: 2190538-80-6)[1] is a highly functionalized, nitrogen-rich heterocyclic building block. The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors (e.g., EGFR, CDK inhibitors) and novel antimicrobial agents[2].

The specific substitution pattern of this molecule—a primary amine at C4, a bromine atom at C5, and a methoxy group at C8—presents unique analytical challenges. Accurate, multi-modal characterization is paramount to ensure batch-to-batch reproducibility, structural integrity, and purity before downstream synthetic elaboration or biological screening[3]. As a Senior Application Scientist, I have designed the following protocols not merely as a list of instructions, but as a self-validating analytical system. Every technique cross-verifies the others, ensuring absolute confidence in the structural assignment.

## Physicochemical Profile

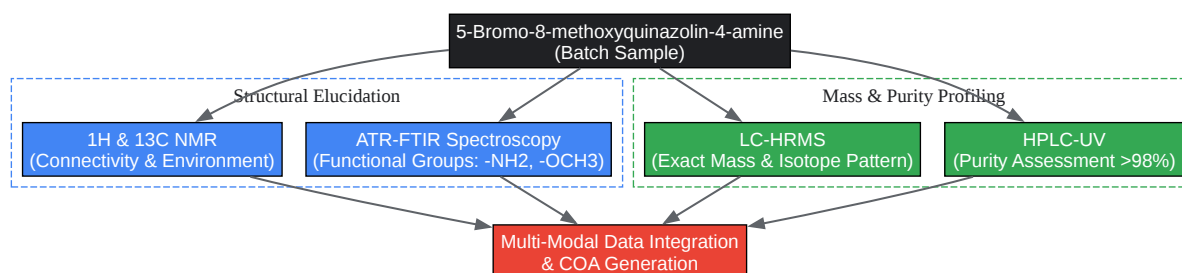
Understanding the baseline properties of the analyte dictates our sample preparation and instrumental parameters. The presence of the primary amine and the rigid aromatic core heavily influences solvent selection and chromatographic behavior.

Table 1: Key Physicochemical Properties

Property	Value
Compound Name	5-Bromo-8-methoxyquinazolin-4-amine
CAS Registry Number	2190538-80-6
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrN <sub>3</sub> O
Molecular Weight	254.09 g/mol
SMILES String	NC1=C2C(Br)=CC=C(OC)C2=NC=N1

## Multi-Modal Analytical Strategy (Workflow)

To establish a self-validating analytical system, we employ an orthogonal approach. No single technique is infallible; however, the convergence of Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Fourier Transform Infrared (FTIR) spectroscopy provides an unambiguous structural proof[3].



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Caption: Orthogonal workflow for the structural elucidation and purity profiling of quinazoline derivatives.

# Experimental Protocols & Mechanistic Causality

## High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Objective: To confirm the exact molecular weight, verify the presence of the bromine atom via isotopic distribution, and assess chromatographic purity.

Causality & Design: We utilize a reversed-phase C18 column with a mobile phase containing 0.1% Formic Acid (FA). The causality here is two-fold: FA acts as an ion-pairing agent to mask residual silanols on the stationary phase (preventing peak tailing of the basic C4-amine), while simultaneously providing abundant protons to drive efficient positive electrospray ionization (ESI+), facilitating the formation of the  $[M+H]^+$  species.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:1000 in Mobile Phase A (0.1% FA in H<sub>2</sub>O) to achieve a 1 µg/mL working concentration.
- **Chromatography:** Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.
- **Gradient Elution:** Run a linear gradient from 5% Mobile Phase B (0.1% FA in Acetonitrile) to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
- **Mass Spectrometry:** Operate the HRMS in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 600.

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*Self-Validating Check: Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in a nearly 1:1 natural abundance ratio. The mass spectrum must show a characteristic doublet for the  $[M+H]^+$  ion at  $m/z$  253.99 and 255.99 of equal intensity. If this 1:1 doublet is absent, the structural assignment is fundamentally flawed.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework and confirm the regiochemistry of the bromo and methoxy substituents.

Causality & Design: Quinazoline derivatives with planar, rigid structures often exhibit poor solubility in non-polar solvents. We select DMSO- $d_6$  as the NMR solvent because its high polarity efficiently disrupts intermolecular hydrogen bonding between the C4-amine groups. Furthermore, using a strictly anhydrous solvent prevents the rapid chemical exchange of the -NH<sub>2</sub> protons, allowing them to be observed as a distinct, quantifiable resonance.

Step-by-Step Protocol:

- Sample Preparation: Weigh 15-20 mg of the compound and dissolve it in 0.6 mL of anhydrous DMSO- $d_6$  (containing 0.03% v/v TMS as an internal standard).
- Acquisition ( $^1\text{H}$  NMR): Acquire data at 400 MHz or 600 MHz at 298 K. Use a standard pulse sequence with 16 scans, a 1-second relaxation delay, and an acquisition time of 3 seconds.
- Acquisition ( $^{13}\text{C}$  NMR): Acquire with proton decoupling using 256 to 512 scans depending on the signal-to-noise ratio.

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*Self-Validating Check: The C2 proton of the quinazoline ring is highly deshielded by the adjacent nitrogen atoms and should appear as a sharp singlet downfield (>8.0 ppm)[4]. The aromatic protons at C6 and C7 must present as two coupled doublets (ortho-coupling,  $J \approx 8$  Hz), independently confirming that the C5 and C8 positions are substituted.*

## Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify key functional groups without the interference of sample matrix artifacts.

Causality & Design: Traditional KBr pellet methods often introduce ambient moisture, which creates a broad -OH stretch that masks the critical primary amine (-NH<sub>2</sub>) stretching bands. ATR-FTIR analyzes the neat solid directly, eliminating moisture artifacts and preserving the integrity of the N-H and C-O-C vibrational data[4].

Step-by-Step Protocol:

- Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm<sup>-1</sup> resolution).
- Measurement: Place 1-2 mg of the solid powder directly onto the crystal. Apply pressure using the anvil to ensure intimate contact.
- Acquisition: Collect the sample spectrum from 4000 to 400 cm<sup>-1</sup>.

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*Self-Validating Check: Look for the characteristic doublet of a primary amine (symmetric and asymmetric N-H stretch) between 3300 and 3500  $\text{cm}^{-1}$ , and a strong aryl-alkyl ether (C-O-C) stretch around 1250  $\text{cm}^{-1}$ [4].*

## Quantitative Data Summaries

To streamline data interpretation, the expected diagnostic markers are summarized below.

Table 2: Expected  $^1\text{H}$  NMR Spectral Data (DMSO- $d_6$ , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.45	Singlet (s)	1H	C2-H (Quinazoline core)
~7.80 - 8.00	Broad Singlet (br s)	2H	-NH <sub>2</sub> (Exchanges with D <sub>2</sub> O)
~7.55	Doublet (d, J=8.2 Hz)	1H	C6-H (Aromatic)
~7.15	Doublet (d, J=8.2 Hz)	1H	C7-H (Aromatic)
~3.95	Singlet (s)	3H	-OCH <sub>3</sub> (Methoxy group)

Table 3: LC-HRMS and FTIR Diagnostic Markers

Technique	Diagnostic Marker	Expected Value / Pattern	Structural Significance
LC-HRMS	[M+H] <sup>+</sup> Monoisotopic Mass	m/z 253.9929 ( <sup>79</sup> Br)	Confirms exact empirical formula
LC-HRMS	Isotopic Distribution	1:1 ratio at m/z 253.99 / 255.99	Unambiguous proof of a single Bromine atom
ATR-FTIR	N-H Stretching	~3450 cm <sup>-1</sup> and ~3300 cm <sup>-1</sup>	Confirms presence of primary amine (-NH <sub>2</sub> )
ATR-FTIR	C-O-C Stretching	~1250 cm <sup>-1</sup>	Confirms presence of aryl-alkyl ether (-OCH <sub>3</sub> )

## Conclusion

The rigorous characterization of **5-Bromo-8-methoxyquinazolin-4-amine** requires a synergistic analytical approach. By understanding the causality behind solvent selection in NMR, ionization dynamics in LC-MS, and sampling techniques in FTIR, researchers can establish a self-validating data matrix. This ensures the highest standards of scientific integrity for downstream pharmaceutical development and structural verification.

## References

- Title: Analytical and biological characterization of quinazoline semicarbazone derivatives  
Source: researchgate.net URL:[[Link](#)]
- Title: Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development  
Source: ijirt.org URL:[[Link](#)]
- Title: Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents  
Source: longdom.org URL:[[Link](#)]

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## Sources

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